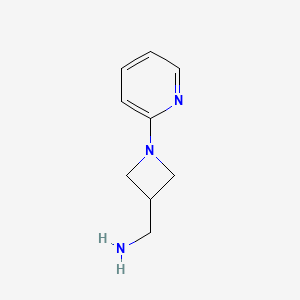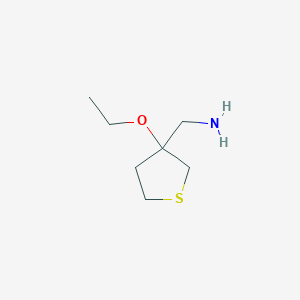
(2,4-二氟苯基)(3-(羟甲基)吡咯烷-1-基)甲酮
描述
This molecule is a biologically important alkylaminophenol compound . The most important bonds of this molecule are chiral C–H and hydroxyl bonds .
Synthesis Analysis
The synthesis of this compound is achieved by the Petasis reaction . In one study, using an excess of MnO2, in ethyl acetate, at reflux for 4 hours, a related compound was obtained in 70% yield .Molecular Structure Analysis
The optimization of the most stable molecular structure of this compound was performed by the DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets . Phenyl(pyrrolidin-1-yl)methanone derivatives have exhibited notable bioactivity, thereby resulting in extensive investigation and reporting of numerous associated crystal structures .Chemical Reactions Analysis
The optimization of the most stable molecular structure of this compound was performed by the DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets .科学研究应用
药物发现:吡咯烷骨架
吡咯烷环是该化合物的主要组成部分,在药物发现中是一种通用的骨架。 它被药物化学家广泛用于创建治疗人类疾病的化合物,因为它能够有效地探索药效团空间,促进立体化学,并增加三维覆盖范围 。二氟苯基基团可能增强该分子与各种生物靶标相互作用的能力,从而为新型生物活性化合物提供途径。
立体选择性合成
吡咯烷环的立体异构性允许创建不同的立体异构体。该化合物可用于研究取代基空间方向对生物活性的影响。 研究人员可以研究不同的立体异构体如何与对映选择性蛋白结合,这对开发更有效和更有针对性的药物至关重要 .
药代动力学调节
改变候选药物的理化性质对于优化吸收、分布、代谢、排泄和毒性 (ADME/Tox) 特征至关重要。 该化合物中 (2,4-二氟苯基) 基团的引入可以探索其对这些参数的影响,可能导致具有更好药代动力学特征的药物 .
作用机制
Target of action
They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Indole derivatives, which have a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
实验室实验的优点和局限性
2,4-DFPM has several advantages and limitations for laboratory experiments. On the one hand, this compound is relatively easy to synthesize, and can be used in a variety of laboratory experiments. Furthermore, this compound has been studied extensively, and its mechanism of action is well understood. On the other hand, this compound is relatively expensive, and its effects are relatively short-lived, meaning that it must be administered multiple times in order to achieve the desired results.
未来方向
There are a variety of potential future directions for 2,4-DFPM. In particular, this compound could be further studied for its potential to act as a (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone agonist, and its effects on various biochemical pathways and physiological processes. Additionally, this compound could be used to study the role of (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone in the development of neurological disorders, such as epilepsy, depression, and anxiety. Furthermore, this compound could be used to develop new anxiolytic drugs, or to improve existing drugs. Finally, this compound could be used to study the effects of (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone agonists on various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
生化分析
Biochemical Properties
(2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell survival and growth .
Molecular Mechanism
At the molecular level, (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. For example, it has been found to inhibit the activity of certain kinases by competing with ATP for binding to the kinase’s active site. This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, but it can degrade under acidic or basic conditions. Long-term exposure to this compound in vitro has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biological activity .
Metabolic Pathways
(2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors, such as NADPH, is essential for its metabolic conversion .
Transport and Distribution
The transport and distribution of (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues is influenced by its lipophilicity and affinity for specific cellular compartments .
Subcellular Localization
The subcellular localization of (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s localization can also affect its interactions with other biomolecules, thereby modulating its biological effects .
属性
IUPAC Name |
(2,4-difluorophenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-9-1-2-10(11(14)5-9)12(17)15-4-3-8(6-15)7-16/h1-2,5,8,16H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMCTLLOJGNMPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



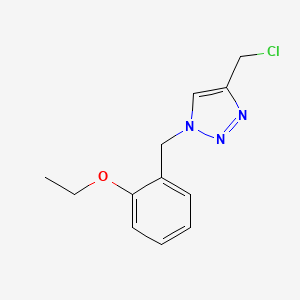
![[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467115.png)


![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one](/img/structure/B1467119.png)
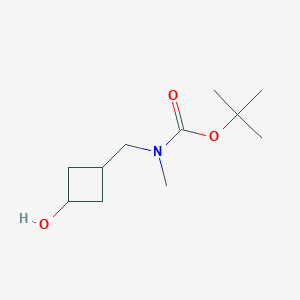
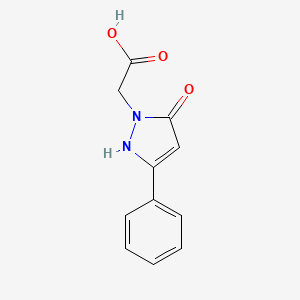
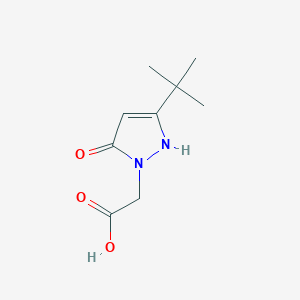
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1467126.png)
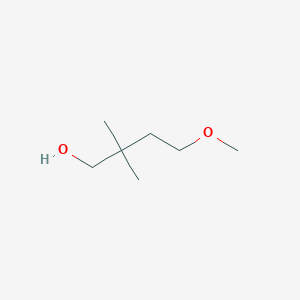
![(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1467129.png)
